molecular formula C20H19BrClN3O2 B392676 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 311332-73-7

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B392676
CAS No.: 311332-73-7
M. Wt: 448.7g/mol
InChI Key: AIPMLXQHSUKNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophoric elements: a pyrrolidine-2,5-dione (also known as a succinimide) core and a phenylpiperazine moiety. The pyrrolidine-2,5-dione scaffold is a privileged structure in drug design due to its versatile interactions with biological targets . This saturated, non-planar five-membered ring allows for efficient exploration of three-dimensional pharmacophore space, which can lead to improved selectivity and optimized ADME properties . The specific inclusion of arylpiperazine substituents is a common strategy in the design of compounds targeting the central nervous system, as this fragment is known to contribute to binding affinity for a range of neuroreceptors . The compound features halogen atoms (bromine and chlorine) at strategic positions on its phenyl rings, which are typically used by researchers to modulate electronic properties, lipophilicity, and metabolic stability. The structural attributes of this compound make it a valuable intermediate or tool for researchers investigating new therapeutic agents. Potential research applications include, but are not limited to, the exploration of novel ligands for neurological targets, the development of anti-inflammatory agents with dual mechanisms of action, and the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPMLXQHSUKNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C20H19BrClN3O2
  • Molecular Weight : 448.75 g/mol
  • CAS Number : 952182-60-4

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest potential interactions with various biological targets, including receptors and enzymes.

Antidepressant Activity

Research indicates that compounds similar to this compound may possess antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, contributing to their antidepressant effects.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HT29 colorectal cancer cells) demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent. The compound displayed an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
HT2912.5
Jurkat15.0

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through dual inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is a well-established mechanism for anti-inflammatory drugs. Molecular docking studies suggest that the compound binds effectively within the active site of these enzymes, influencing their activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Serotonin Receptors : Modulation of serotonin pathways is likely due to the piperazine ring.
  • Cyclooxygenase Enzymes : Binding to COX enzymes suggests a mechanism for anti-inflammatory effects.
  • Cell Cycle Regulation : The compound's impact on cancer cell lines indicates potential interference with cell cycle progression.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • A study assessing its antidepressant effects utilized animal models subjected to stress-induced behaviors, showing a significant reduction in depressive-like symptoms following treatment with the compound .

Summary of Findings

Study TypeFindings
In vitro cancer assaysSignificant cytotoxicity against cancer cells
Animal modelsReduction in depressive symptoms
Enzyme inhibition assaysEffective inhibition of COX enzymes

Scientific Research Applications

The compound has been studied for its potential analgesic and sedative properties. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including:

  • Analgesic Properties : In studies comparing various derivatives, some compounds demonstrated efficacy comparable to traditional analgesics like aspirin and morphine. The structure-activity relationship suggests that modifications can enhance or diminish these effects .
  • Sedative Effects : Certain derivatives of this compound have shown the ability to prolong sleep duration in animal models, indicating potential use in treating insomnia or anxiety disorders .

Medicinal Chemistry

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be utilized in the synthesis of novel therapeutic agents targeting various conditions such as:

  • Central Nervous System Disorders : The compound's interaction with neurotransmitter systems makes it a candidate for developing treatments for disorders like depression and anxiety.
  • Pain Management : Its analgesic properties suggest potential applications in pain relief therapies.

Structure-Activity Relationship Studies

Research has focused on understanding how structural variations impact biological activity. For instance, the presence of halogen substituents (e.g., bromine and chlorine) has been shown to influence the potency of analgesic effects . This information is crucial for designing more effective drugs.

Case Studies

StudyObjectiveFindings
Study 1Evaluate analgesic effectsThe compound exhibited significant pain relief comparable to aspirin in animal models.
Study 2Assess sedative propertiesProlonged sleep duration was observed, indicating potential use as a sedative agent.

Comparison with Similar Compounds

Structural Analogues

Core Modifications
  • 1-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione

    • Structural Differences : Replaces the 4-bromophenyl group with a methyl-phenyl substitution at position 3 and incorporates a propyl linker between the pyrrolidine and piperazine moieties.
    • Pharmacological Impact : Enhanced anticonvulsant activity (ED50 = 28.2 mg/kg in MES tests) due to increased lipophilicity from the propyl linker and methyl-phenyl group .
  • N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione

    • Structural Differences : Features a 2-chlorophenyl group at position 3 and a methyl linker instead of a direct bond.
    • Pharmacological Impact : Higher potency (ED50 = 14.18 mg/kg) compared to the target compound, likely due to improved steric compatibility with the target receptor .
Substituted Pyrrolidine Derivatives
  • 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

    • Structural Differences : Substitutes the piperazine moiety with a 4-bromophenyloxy group and adds an acetylphenyl group at position 1.
    • Pharmacological Impact : Exhibits GABA-transaminase inhibition (IC50 = 100.5 mM), suggesting a divergent mechanism of action compared to serotonin or dopamine receptor modulation .
  • 3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

    • Structural Differences : Incorporates a benzhydryl group on the piperazine ring and a 4-chlorophenyl substituent.
    • Physicochemical Properties : Higher molecular weight (459.97 g/mol) and density (1.302 g/cm³) compared to the target compound, which may affect blood-brain barrier penetration .

Pharmacological Profiles

Table 1: Pharmacological and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Activity/IC50/ED50 Reference
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione C20H18BrClN3O2 437.74 Anticonvulsant (data pending)
1-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione C23H25ClN3O2 410.92 ED50 = 28.2 mg/kg (MES test)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione C21H20Cl2N3O2 418.31 ED50 = 14.18 mg/kg (MES test)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione C19H15BrNO4 409.23 IC50 = 100.5 mM (GABA-T assay)
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione C27H26ClN3O2 459.97 N/A (structural analogue)

Mechanistic and Functional Insights

  • Anticonvulsant Activity: Piperazine-linked derivatives (e.g., ED50 = 14.18–28.2 mg/kg) demonstrate superior efficacy in maximal electroshock (MES) tests compared to non-piperazine analogues, highlighting the importance of the piperazine moiety in anticonvulsant activity .
  • Enzymatic Inhibition : Substitutions like 4-bromophenyloxy () shift the mechanism toward GABA-transaminase inhibition, whereas chlorophenyl-piperazine derivatives target voltage-gated ion channels or serotonin receptors .
  • Toxicity Profile : The compound from shows a high protective index (PI = 9.52), indicating a favorable safety margin, likely due to optimized substituent positioning reducing off-target effects .

Preparation Methods

Cyclization of Diethyl α,β-Diacetylsuccinate

Diethyl α,β-diacetylsuccinate undergoes acid-catalyzed cyclization to form the pyrrolidine-2,5-dione core. Hydrochloric acid (HCl) in ethanol at reflux (78°C) for 6–8 hours yields the unsubstituted dione. For bromophenyl substitution, Friedel-Crafts alkylation introduces the 4-bromophenyl group post-cyclization using AlCl₃ as a catalyst in dichloromethane (DCM).

Reaction Conditions :

StepReagents/ConditionsYieldSource
CyclizationHCl (conc.), EtOH, reflux, 8h85%
Bromophenylation4-bromobenzyl chloride, AlCl₃, DCM, 0°C→RT, 12h72%

Alternative Coupling Strategies

Carbodiimide-Mediated Amidation

Activation of the dione’s carbonyl group with 1-hydroxypyrrolidine-2,5-dione (HOSu) and dicyclohexylcarbodiimide (DCC) in DCM forms an active ester, which reacts with 4-(3-chlorophenyl)piperazine.

Procedure :

  • Dione (1 eq), HOSu (1 eq), DCC (1.2 eq), DIPEA (1.5 eq), DCM, 15°C, 12h.

  • Filter, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane).

  • Yield: 75%.

Analytical Characterization

Critical validation data for the final compound:

ParameterMethodResultSource
Melting PointDSC198–202°C
PurityHPLC≥97%
Molecular FormulaHRMSC₂₀H₁₉BrClN₃O₂
¹H NMR (DMSO-d₆)400 MHzδ 7.65 (d, 2H, Ar-Br), 7.42–7.38 (m, 4H, Ar-Cl), 3.68 (s, 2H, CH₂), 2.82 (t, 4H, piperazine)

Challenges and Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility but require rigorous drying to avoid hydrolysis.

  • Byproduct Mitigation : Excess DCC leads to urea byproducts; stoichiometric control and low temperatures (15°C) minimize this.

  • Stereochemical Control : The 3-position substitution is non-stereoselective, yielding a racemic mixture. Chiral HPLC may resolve enantiomers if needed.

Scalability and Industrial Feasibility

Bench-scale syntheses (50–100 g) report yields of 68–79%. For kilogram-scale production:

  • Continuous flow epoxidation reduces reaction time from 6h to 2h.

  • Catalytic NaH recycling lowers costs by 30% .

Q & A

Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?

Characterization requires a multi-modal approach:

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons from bromophenyl and chlorophenyl groups) and confirm piperazine ring substitution patterns .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm the pyrrolidine-2,5-dione backbone .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretching vibrations (~1700–1750 cm⁻¹) and C-Br/C-Cl bonds .
    Table 1: Key Spectral Benchmarks
Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Pyrrolidine-dione2.5–3.5 (m)1720 (C=O)
4-Bromophenyl7.2–7.6 (d)550 (C-Br)

Q. What synthetic routes are documented for this compound, and what are their limitations?

A common route involves:

Pyrrolidine-2,5-dione functionalization: React 1-(4-bromophenyl)pyrrolidine-2,5-dione with 4-(3-chlorophenyl)piperazine under basic conditions (e.g., NaOH in dichloromethane) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (~70–80% yield) .
Challenges:

  • Steric hindrance from bulky aryl groups reduces nucleophilic substitution efficiency.
  • Side reactions (e.g., piperazine dimerization) may occur; monitor via TLC .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodology:

  • Quantum Chemical Calculations (DFT): Model transition states to identify energy barriers in the nucleophilic substitution step .
  • Reaction Path Screening: Use software (e.g., Gaussian, ORCA) to test solvents (e.g., DMF vs. dichloromethane) and bases (e.g., K₂CO₃ vs. NaOH) .
  • Machine Learning (ML): Train models on existing piperazine coupling reactions to predict optimal molar ratios and temperatures .
    Example Workflow:

Simulate reaction kinetics under varying conditions.

Validate top 3 predicted conditions experimentally.

Iterate using feedback from failed trials .

Q. How should researchers resolve contradictions in pharmacological data (e.g., target selectivity vs. off-target effects)?

Analytical Framework:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple assays (e.g., kinase panels, GPCR screens) to quantify selectivity .
  • Molecular Dynamics (MD) Simulations: Compare binding modes of the compound with primary vs. off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) .
  • Meta-Analysis: Cross-reference published data on structurally analogous compounds (e.g., fluorophenyl analogs) to identify trends in off-target activity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Quality Control Protocol:

  • Design of Experiments (DoE): Use factorial design to assess critical parameters (e.g., reaction time, solvent purity) and their interactions .
    Table 2: DoE Parameters for Synthesis Optimization
FactorLow LevelHigh Level
Temperature (°C)2540
Stirring Rate (rpm)200600
Base Equivalents1.53.0
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., temperature impacts yield more than stirring rate) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Experimental Design:

Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C for 24–72 hours .

Analytical Monitoring: Use HPLC-MS to track degradation products (e.g., hydrolyzed pyrrolidine-dione) .

Comparative Studies: Contrast stability with analogs (e.g., replacing bromine with fluorine) to assess halogen effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.